molecular formula C7H9NO B1334403 2-Ethylpyridin-3-ol CAS No. 61893-02-5

2-Ethylpyridin-3-ol

Cat. No.: B1334403
CAS No.: 61893-02-5
M. Wt: 123.15 g/mol
InChI Key: BYVJVUZSNXUNRW-UHFFFAOYSA-N
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Description

2-Ethylpyridin-3-ol is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Cellular and Molecular Effects on Retinal Cells

2-Ethylpyridine, a component of cigarette smoke, has been studied for its impact on human retinal pigment epithelial cells in vitro. Research indicates that 2-ethylpyridine causes cell death via caspase-dependent apoptosis linked to oxidative stress and mitochondrial dysfunction. This suggests a mechanism through which smoking may contribute to retinal diseases like age-related macular degeneration (Mansoor et al., 2014).

2. Antimicrobial Activity

Studies on novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, derived from 2-ethylpyridin-3-ol, show potent to weak antimicrobial activity. Some compounds in this series exhibit significant inhibition against certain bacteria and fungi, indicating their potential as antimicrobial agents (Gaonkar et al., 2006).

3. Radical Scavenging and Antioxidant Activity

Research on stilbazolic resveratrol analogs containing this compound demonstrates that these compounds exhibit varied radical scavenging and antioxidant properties. These effects are attributed to the structural features of the resulting radical intermediates, highlighting the potential use of these compounds in antioxidant applications (Semenov et al., 2020).

4. Magnetic Studies in Coordination Polymers

4-Ethylpyridine derivatives have been used in the formation of Co(II) thiocyanato coordination polymers, demonstrating slow magnetic relaxations and a metamagnetic transition. This research provides insight into the magnetic properties of these compounds, potentially useful in materials science (Wöhlert et al., 2013).

5. Catalysis in Organic Chemistry

The coordination compounds of tridentate oligopyridine ligands, including this compound derivatives, find applications in various fields like materials science, biomedicinal chemistry, and organometallic catalysis. These compounds are used in a range of catalytic reactions, from water splitting to polymerization (Winter et al., 2011).

6. Applications in Aging and Gerontology

This compound derivatives have been studied as geroprotectors, showing an increase in lifespan in certain mouse models. This research provides valuable insights into the potential use of these compounds in controlling aging (Emanuel & Obukhova, 1978).

7. HIV-1 Reverse Transcriptase Inhibition

Compounds derived from this compound have shown promising activity as HIV-1 specific reverse transcriptase inhibitors. This suggests their potential application in antiviral therapy, particularly for HIV treatment (Hoffman et al., 1993).

8. Electrowinning of Zinc

Studies on the effects of ethylpyridinederivatives, including 4-ethylpyridine, have been conducted in the context of zinc electrowinning. The research shows how these compounds influence current efficiency, power consumption, and the quality of electrodeposited zinc, thereby offering insights into industrial applications in metallurgy (Das et al., 1997).

9. Antiproliferative Activity Against Cancer

New derivatives of this compound have been synthesized and evaluated for their antiproliferative activity, particularly against liver carcinoma cell lines. This research highlights the potential of these compounds in cancer therapy, emphasizing their efficacy and structure-activity relationship (Abdel‐aziz et al., 2019).

10. Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of 2-ethylpyridine-4-carbothioamide, a derivative of this compound, provide insights into its structure and potential pharmacological applications, including as an anti-tubercular agent (Muthu et al., 2012).

Mechanism of Action

In terms of biochemical pathways, pyridinols could potentially be involved in various reactions due to their nucleophilic nature. They might interact with different biochemical pathways depending on the specific cellular context .

Pharmacokinetics, which refers to how a drug is absorbed, distributed, metabolized, and excreted in the body , would also depend on various factors including the specific properties of “2-Ethylpyridin-3-ol”, the route of administration, and individual patient characteristics.

Properties

IUPAC Name

2-ethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-7(9)4-3-5-8-6/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVJVUZSNXUNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397114
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61893-02-5
Record name 2-Ethyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61893-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-ethylpyridin-3-yl acetate (5.1 g, 31 mmol) in ethanol (50 mL) was added 3M LiOH (50 mL, 150 mmol). The reaction mixture stirred at ambient temperature for 30 minutes. The mixture was concentrated to dryness and purified over silica gel (10% MeOH in CH2Cl2) to afford 2-ethylpyridin-3-ol (2.5 g, 20 mmol).
Name
2-ethylpyridin-3-yl acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action for Ethylmethylhydroxypyridine in the context of cerebrovascular diseases?

A1: Ethylmethylhydroxypyridine (EMHPS) exhibits a multifaceted mechanism of action against cerebrovascular diseases, primarily targeting oxidative stress, membrane stability, and energy metabolism within the brain. [, ] Research suggests that EMHPS acts as an antioxidant, scavenging free radicals and protecting neuronal cells from oxidative damage caused by ischemia. [, ] Additionally, it displays membrane-protective properties, stabilizing cell membranes and preventing lipid peroxidation. [] This contributes to improved cellular integrity and function, particularly in the context of hypoperfusion and ischemic events. Furthermore, EMHPS has been shown to enhance energy metabolism in the brain, promoting glucose utilization and ATP synthesis, thereby supporting neuronal survival and function under stressful conditions. []

Q2: How does the development of new dosage forms for Ethylmethylhydroxypyridine contribute to its therapeutic potential?

A2: The development of advanced dosage forms, such as matrix tablets, for Ethylmethylhydroxypyridine (EMHPS) presents a significant advancement in optimizing its therapeutic efficacy. [] Traditional dosage forms often lead to fluctuating plasma concentrations, requiring multiple daily doses and potentially causing side effects. Matrix tablets, on the other hand, facilitate a controlled and sustained release of EMHPS over an extended period. [] This results in more stable drug levels in the bloodstream, ensuring prolonged therapeutic activity while minimizing the risk of adverse effects. [] The ability to achieve consistent drug delivery with a once-daily regimen also improves patient compliance, leading to better treatment outcomes. []

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